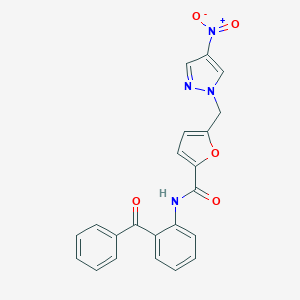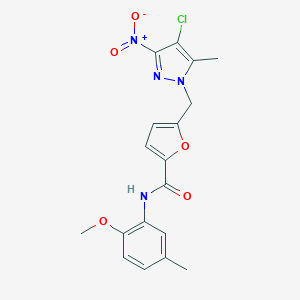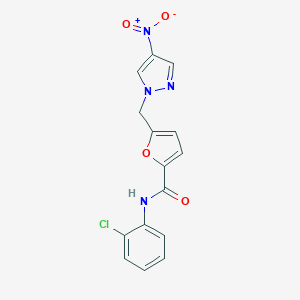![molecular formula C16H15Cl2NO3S B213867 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, also known as DTG, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom and a morpholine ring. DTG has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine acts as a selective agonist for the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in a range of physiological processes, including pain perception, cognition, and mood regulation. 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine binds to the sigma-1 receptor, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory processes. In addition, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been shown to have potential as a treatment for neuropathic pain, as it can reduce the hypersensitivity associated with this condition.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine in lab experiments is that it has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine is that it can be difficult to synthesize and purify, which can make it challenging to obtain a consistent supply for experiments.
Future Directions
There are many potential future directions for research on 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, including studies on its efficacy and safety as a treatment for opioid addiction, its potential as a treatment for other neurological disorders, and its use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further research is needed to optimize the synthesis and purification of 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, as well as to develop more efficient methods for its delivery in vivo.
Synthesis Methods
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzyl chloride with furoyl chloride in the presence of thiomorpholine. Another method involves the reaction of 2,5-dichlorobenzyl alcohol with furoic acid in the presence of thionyl chloride, followed by the addition of thiomorpholine.
Scientific Research Applications
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been used in a number of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In particular, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have potential as a treatment for opioid addiction, as it has been shown to reduce the symptoms of withdrawal and decrease the reinforcing effects of opioids.
properties
Product Name |
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine |
|---|---|
Molecular Formula |
C16H15Cl2NO3S |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-11-1-3-13(18)15(9-11)21-10-12-2-4-14(22-12)16(20)19-5-7-23-8-6-19/h1-4,9H,5-8,10H2 |
InChI Key |
RIZHOCSVILARCM-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
